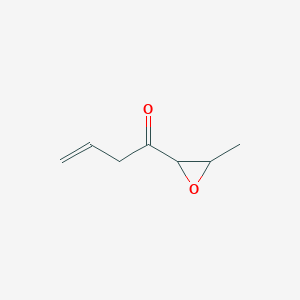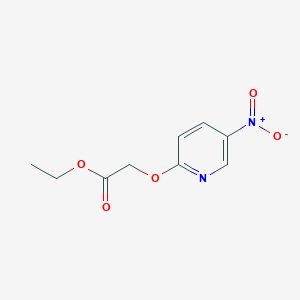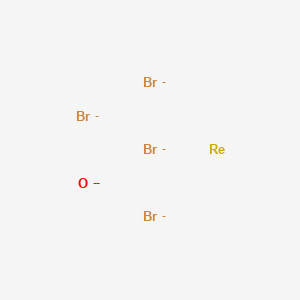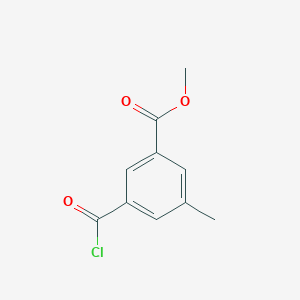
tert-Butylarsine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butylarsine: is an organoarsenic compound with the chemical formula (CH₃)₃CAsH₂. It is a colorless, clear liquid with a molecular weight of 134.05 g/mol . This compound is primarily used in the semiconductor industry for the deposition of compound semiconductors such as gallium arsenide (GaAs) and indium arsenide (InAs) .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: tert-Butylarsine can be synthesized through the reaction of arsenic trichloride (AsCl₃) with tert-butyl lithium (LiC₄H₉) to form this compound (CH₃)₃CAsH₂ . The reaction is typically carried out in an inert atmosphere to prevent oxidation and requires careful handling due to the toxicity of the reagents involved.
Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the toxic and flammable nature of the reagents and products .
Análisis De Reacciones Químicas
Types of Reactions: tert-Butylarsine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form this compound oxide.
Substitution: It can undergo substitution reactions where the arsenic-hydrogen bonds are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide (H₂O₂) or oxygen (O₂) can be used under controlled conditions.
Substitution: Reagents like halogens (e.g., chlorine, bromine) can be used for substitution reactions.
Major Products:
Oxidation: this compound oxide.
Substitution: Various this compound derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Chemistry: tert-Butylarsine is used as a precursor in the synthesis of other organoarsenic compounds and as a reagent in organic synthesis .
Biology and Medicine:
Industry: In the semiconductor industry, this compound is used in metal-organic chemical vapor deposition (MOCVD) processes to produce high-purity gallium arsenide (GaAs) and indium arsenide (InAs) thin films . These materials are essential for the manufacture of electronic and optoelectronic devices such as LEDs and solar cells .
Mecanismo De Acción
The mechanism of action of tert-Butylarsine involves its ability to act as a ligand, forming complexes with various metal ions. These complexes can then participate in catalytic processes or serve as precursors for the deposition of thin films in semiconductor manufacturing . The molecular targets and pathways involved depend on the specific application and the nature of the metal ions or substrates used .
Comparación Con Compuestos Similares
Trimethylarsine (CH₃)₃AsH: Similar in structure but with three methyl groups instead of tert-butyl groups.
Triphenylarsine (C₆H₅)₃As: Contains three phenyl groups instead of tert-butyl groups.
Uniqueness: tert-Butylarsine is unique due to its bulky tert-butyl group, which provides steric hindrance and influences its reactivity and stability. This makes it particularly useful in applications where controlled deposition and precise molecular interactions are required .
Propiedades
Número CAS |
4262-43-5 |
|---|---|
Fórmula molecular |
C4H9As |
Peso molecular |
132.04 g/mol |
InChI |
InChI=1S/C4H9As/c1-4(2,3)5/h1-3H3 |
Clave InChI |
QTQRGDBFHFYIBH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[As] |
Descripción física |
Clear colorless liquid with an unpleasant odor; [Akzo Nobel MSDS] |
Presión de vapor |
125.0 [mmHg] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-[5-[bis(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoate](/img/structure/B13833258.png)

![[6-(2-Ethoxy-2-oxoacetyl)-1,3-benzodioxol-5-yl] 2,2-dimethylpropanoate](/img/structure/B13833276.png)
![4-Azatricyclo[5.2.0.0~1,4~]nonane](/img/structure/B13833278.png)
![tert-butyl (1R,5S)-7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13833279.png)









